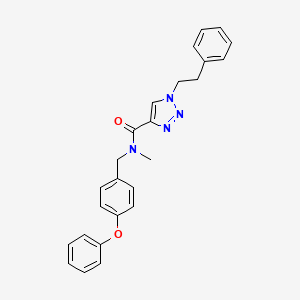![molecular formula C25H31N3O3 B3789057 3-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B3789057.png)
3-{[1-(cyclohexylcarbonyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide
Descripción general
Descripción
The compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (-CONH2) attached to a benzene ring. Benzamides have a wide range of applications in medicinal chemistry and are found in many pharmaceutical drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate benzoyl chloride with the corresponding amine to form the benzamide. The specific conditions would depend on the exact structures of the reactants .Molecular Structure Analysis
The molecular structure of a compound like this can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reaction with halogenating agents to form halobenzamides .Physical and Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined using a variety of laboratory techniques. These properties are influenced by factors such as the size and shape of the molecule, the types of functional groups present, and the overall polarity of the molecule .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-[1-(cyclohexanecarbonyl)piperidin-4-yl]oxy-N-(pyridin-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O3/c29-24(27-18-21-10-4-5-14-26-21)20-9-6-11-23(17-20)31-22-12-15-28(16-13-22)25(30)19-7-2-1-3-8-19/h4-6,9-11,14,17,19,22H,1-3,7-8,12-13,15-16,18H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXMFNPSEJRGBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)OC3=CC=CC(=C3)C(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1-isoxazol-3-ylethyl)methyl[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]amine](/img/structure/B3788974.png)
![3-[(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)oxy]pyridine](/img/structure/B3788983.png)
![N-[2-(diethylamino)ethyl]-N-methyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B3788986.png)
![1-(1-{1-[(2-methyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl)carbonyl]propyl}-1H-indol-3-yl)ethanone](/img/structure/B3789002.png)

![N-{1,1-dimethyl-2-oxo-2-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]ethyl}thiophene-2-carboxamide](/img/structure/B3789004.png)
![1-(4-chlorophenyl)-N-{[1-(2-methylbenzyl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B3789014.png)
![(3S*,4S*)-1-[(1-allyl-1H-pyrazol-4-yl)methyl]-4-(2-naphthyl)piperidin-3-ol](/img/structure/B3789017.png)
![N-[2-(1,2-oxazol-3-ylmethyl)-3,4-dihydro-1H-isoquinolin-7-yl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B3789021.png)
![methyl 5-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B3789026.png)
![5-(3-methoxyphenyl)-N-[[1-(2-methoxyphenyl)pyrazol-4-yl]methyl]-1,2,4-triazin-3-amine](/img/structure/B3789048.png)
![N-[[3-(3-methoxypropyl)-2-methylsulfonylimidazol-4-yl]methyl]-N-[(1-methylpyrazol-4-yl)methyl]propan-2-amine](/img/structure/B3789059.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3789078.png)
